1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzo[d]thiazole and azetidine intermediates, followed by their coupling with the pyrazole derivative.
Synthesis of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Azetidine Intermediate: Azetidine rings are often prepared via the cyclization of β-amino alcohols or β-amino acids using dehydrating agents.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole and azetidine intermediates with the pyrazole derivative under basic or catalytic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzo[d]thiazole and azetidine moieties but lacks the pyrazole ring, resulting in different biological activities.
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains the benzo[d]thiazole and pyrazole rings but lacks the azetidine moiety, leading to variations in its chemical reactivity and applications.
The uniqueness of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate lies in its combination of three distinct heterocyclic structures, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methoxy-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-9-11(14(18-19)22-2)15(21)23-10-7-20(8-10)16-17-12-5-3-4-6-13(12)24-16/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICEIJDBTYILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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